molecular formula C19H28O B029782 18-Norabieta-8,11,13-trien-4-ol CAS No. 22478-65-5

18-Norabieta-8,11,13-trien-4-ol

Cat. No. B029782
CAS RN: 22478-65-5
M. Wt: 272.4 g/mol
InChI Key: SOJWLJKPIIODOH-GUDVDZBRSA-N
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Description

18-Norabieta-8,11,13-trien-4-ol (18-nor-A8,11,13-trien-4-ol) is a naturally occurring plant hormone that has been studied extensively for its biochemical and physiological effects, as well as its potential use in laboratory experiments. It is a member of the brassinosteroid family, which is a group of plant hormones that play a role in various physiological processes, such as growth and development. 18-nor-A8,11,13-trien-4-ol has been studied for its potential use in crop protection, as well as its potential use as a drug.

Scientific Research Applications

  • It is used for identifying and quantifying norditerpenes in environmental samples, such as sediment and fish, which is important in environmental chemistry and pollution studies (Hynning et al., 1993).

  • The compound is utilized in the synthesis of (+)-Pisiferol and (+)-Pisiferal, indicating its role in chemical synthesis and potentially in pharmaceuticals (Matsumoto et al., 1983).

  • It is involved in synthesizing analogs of Coleon B and its derivatives, highlighting its importance in organic chemistry (Matsumoto et al., 1982).

  • The compound is useful in chemical synthesis and catalytic hydrogenation processes (Matsumoto et al., 1981).

  • Its synthesis has potential applications in drug development and other areas of chemical synthesis (Matsumoto et al., 1984).

  • As a marker of conifers, it is used in paleogeographic reconstructions, contributing to the understanding of historical environmental conditions (Burdelnaya et al., 2022).

  • The compound is involved in chemical reactions with boron trifluoride and dimethyl sulphoxide, underscoring its versatility in chemical reactions (Cambie et al., 1971).

  • Its derivatives have potential applications in pharmaceuticals and biotechnology, which is significant for the development of new drugs and biotechnological products (Rowe et al., 1971).

  • It shows promising growth-inhibitory effects on human lymphatic endothelial cells, suggesting its potential in medical research and therapy (Lee et al., 2021).

  • 18-Norabieta-8,11,13-trien-4-one II is a valuable intermediate in steroidal synthesis, important for the pharmaceutical industry (Seelye & Watkins, 1969).

  • The compound has cytotoxic activity against human cancer cell lines, indicating its potential in cancer research and treatment (Guerrero et al., 2006).

  • It is a novel compound isolated from the leaves of Juniperus chinensis, suggesting its significance in natural products chemistry (Lee et al., 1995).

  • The novel abietanoid diterpenoids 11,20-dihydroxysugiol and 1,11-epoxy-6,12-dihydroxy-20-norabieta-1 may have antioxidative activity, which is important in addressing oxidative stress-related conditions (Horváth et al., 2004).

  • 18-Succinyloxyabieta-8,11,13-triene is a new diterpene derivative isolated from Siberian fir wood greens, indicating its role in the discovery of new natural compounds (Raldugin et al., 2005).

  • The structure of shonanol is important for understanding the synthesis of related compounds, contributing to the field of structural chemistry (Matsumoto et al., 1981).

  • The structures of 18-Norabieta-8,11,13-trien-4-ol and its derivatives were elucidated by spectroscopic methods, important for understanding their chemical properties (Kuo & Yeh, 1998).

Future Directions

The future directions for research on 18-Norabieta-8,11,13-trien-4-ol could include further investigation into its antibacterial properties , as well as exploration of other potential biological activities. Additionally, more detailed studies on its synthesis and chemical reactions could be beneficial.

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWLJKPIIODOH-GUDVDZBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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